4-Bromo-2-(1,3-dimethyl-2-methylenecyclopentyl)-5-methylphenol
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Overview
Description
4-Bromo-2-(1,3-dimethyl-2-methylenecyclopentyl)-5-methylphenol is an organic compound that features a bromine atom, a phenol group, and a cyclopentyl ring with multiple methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1,3-dimethyl-2-methylenecyclopentyl)-5-methylphenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring with the desired methyl substitutions can be synthesized through a series of cyclization reactions.
Phenol Group Introduction: The phenol group can be introduced through hydroxylation reactions, often using reagents like sodium hydroxide or other strong bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(1,3-dimethyl-2-methylenecyclopentyl)-5-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Quinones
Reduction: De-brominated phenol derivatives
Substitution: Various substituted phenol derivatives
Scientific Research Applications
4-Bromo-2-(1,3-dimethyl-2-methylenecyclopentyl)-5-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1,3-dimethyl-2-methylenecyclopentyl)-5-methylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4-bromo-2-(1,3-dimethyl-2-methylenecyclopentyl)-5-methyl-
- Cyclohexene, 1,4-dimethyl-4-(1-methyl-2-methylenecyclopentyl)-
Uniqueness
4-Bromo-2-(1,3-dimethyl-2-methylenecyclopentyl)-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methylenecyclopentyl group differentiates it from other phenol derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
29424-17-7 |
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Molecular Formula |
C15H19BrO |
Molecular Weight |
295.21 g/mol |
IUPAC Name |
4-bromo-2-(1,3-dimethyl-2-methylidenecyclopentyl)-5-methylphenol |
InChI |
InChI=1S/C15H19BrO/c1-9-5-6-15(4,11(9)3)12-8-13(16)10(2)7-14(12)17/h7-9,17H,3,5-6H2,1-2,4H3 |
InChI Key |
BASXQIKZPQBJIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1=C)(C)C2=C(C=C(C(=C2)Br)C)O |
Origin of Product |
United States |
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